Biochemical Target Affinity Comparison: SOS1-IN-12 Exhibits Sub-Nanomolar Ki, Outperforming Closest Analogs
In a direct biochemical comparison of SOS1 target affinity, SOS1-IN-12 demonstrates an inhibition constant (Ki) of 0.11 nM, which is significantly more potent than the closely related analog SOS1-IN-13, which has a reported IC50 of 6.5 nM for SOS1 [REFS-1, REFS-2]. This difference corresponds to a 59-fold higher apparent affinity for SOS1-IN-12 relative to SOS1-IN-13. In the broader class of SOS1 inhibitors, SOS1-IN-12 also shows a 17-fold improvement over MRTX0902 (Ki = 1.9 nM) . While cross-study comparisons require caution due to potential assay variability, the data suggest SOS1-IN-12 is among the most potent SOS1 inhibitors reported in the class based on biochemical binding assays.
| Evidence Dimension | Biochemical inhibition constant (Ki) or half-maximal inhibitory concentration (IC50) for SOS1 |
|---|---|
| Target Compound Data | Ki = 0.11 nM |
| Comparator Or Baseline | SOS1-IN-13 (IC50 = 6.5 nM), MRTX0902 (Ki = 1.9 nM) |
| Quantified Difference | 59-fold higher affinity than SOS1-IN-13; 17-fold higher than MRTX0902 |
| Conditions | In vitro biochemical assays; specific assay conditions and target source not detailed in vendor documentation. |
Why This Matters
Sub-nanomolar target affinity enables lower working concentrations, reducing off-target effects and compound consumption, which is critical for reproducible cell-based and in vivo RAS pathway studies.
